molecular formula C17H22Cl2N4O3 B501580 N-(3,4-dichlorophenyl)-2-[4-(morpholine-4-carbonyl)piperazin-1-yl]acetamide CAS No. 898644-06-9

N-(3,4-dichlorophenyl)-2-[4-(morpholine-4-carbonyl)piperazin-1-yl]acetamide

Cat. No.: B501580
CAS No.: 898644-06-9
M. Wt: 401.3g/mol
InChI Key: VOUNYNWIGRNYGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,4-dichlorophenyl)-2-[4-(morpholine-4-carbonyl)piperazin-1-yl]acetamide is a synthetic acetamide derivative characterized by:

  • A 3,4-dichlorophenyl group attached to the acetamide nitrogen.
  • A piperazine ring linked to the acetamide’s carbonyl group.
  • A morpholine-4-carbonyl substituent on the piperazine nitrogen.

This structure combines aromatic, heterocyclic, and carbonyl functionalities, which are common in bioactive molecules targeting enzymes or receptors. The morpholine moiety enhances solubility, while the dichlorophenyl group may contribute to hydrophobic interactions in biological systems .

Properties

IUPAC Name

N-(3,4-dichlorophenyl)-2-[4-(morpholine-4-carbonyl)piperazin-1-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22Cl2N4O3/c18-14-2-1-13(11-15(14)19)20-16(24)12-21-3-5-22(6-4-21)17(25)23-7-9-26-10-8-23/h1-2,11H,3-10,12H2,(H,20,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOUNYNWIGRNYGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(=O)NC2=CC(=C(C=C2)Cl)Cl)C(=O)N3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22Cl2N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dichlorophenyl)-2-[4-(morpholine-4-carbonyl)piperazin-1-yl]acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes:

    Preparation of 3,4-dichloroaniline: This can be achieved by the chlorination of aniline using chlorine gas in the presence of a catalyst.

    Formation of N-(3,4-dichlorophenyl)acetamide: This intermediate is synthesized by reacting 3,4-dichloroaniline with acetic anhydride.

    Introduction of the piperazine ring: The N-(3,4-dichlorophenyl)acetamide is then reacted with piperazine in the presence of a suitable solvent and base to form the piperazine derivative.

    Addition of the morpholine-4-carbonyl group: Finally, the piperazine derivative is reacted with morpholine-4-carbonyl chloride to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-efficiency reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dichlorophenyl)-2-[4-(morpholine-4-carbonyl)piperazin-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-(3,4-dichlorophenyl)-2-[4-(morpholine-4-carbonyl)piperazin-1-yl]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3,4-dichlorophenyl)-2-[4-(morpholine-4-carbonyl)piperazin-1-yl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or disruption of cellular processes.

Comparison with Similar Compounds

Table 1: Key Structural and Molecular Features of Analogs

Compound Name Molecular Formula Molecular Weight Piperazine Substituent Aromatic Substituent Notable Features
Target Compound C19H20Cl2N4O3* ~435.3 Morpholine-4-carbonyl 3,4-dichlorophenyl Enhanced solubility from morpholine
N-(3-Chlorophenyl)-2-morpholino-acetamide (, Cmpd 13) C13H16ClN3O2 281.7 Morpholine 3-chlorophenyl Lacks piperazine; simpler scaffold
N-(2,5-Dichlorophenyl)-2-[4-(3,4-dimethylphenyl)piperazinyl]acetamide () C20H23Cl2N3O 392.3 3,4-dimethylphenyl 2,5-dichlorophenyl Steric bulk from dimethylphenyl
2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(4-fluorophenyl)acetamide () C18H19ClFN3O 347.8 3-chlorophenyl 4-fluorophenyl Halogen variation for selectivity tuning
N-(3,4-dichlorophenyl)-2-[4-(naphthalen-2-ylsulfonylamino)phenyl]acetamide () C24H18Cl2N2O3S 485.4 Sulfonamide-linked naphthyl 3,4-dichlorophenyl Sulfonamide group for H-bonding
2-(5-cyclopropyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)-N-(3,4-dichlorophenyl)acetamide () C20H20Cl2N4O3 435.3 Morpholine-4-carbonyl (via pyrazole) 3,4-dichlorophenyl Pyrazole adds rigidity
Autotaxin inhibitor () Complex - Cyclopentanecarbonyl 3,4-dichlorophenyl IC50 = 0.0012 µM for enzyme inhibition

*Molecular formula inferred from structural analysis and analogs in .

Key Structural Differences and Implications

Piperazine Substituents :

  • The target compound’s morpholine-4-carbonyl group improves solubility compared to analogs with bulky aromatic substituents (e.g., 3,4-dimethylphenyl in ) .
  • Compounds with sulfonamide () or benzothiophene-carbonyl () groups may exhibit stronger hydrogen bonding or steric hindrance, respectively, affecting target binding .

Aromatic Ring Modifications: The 3,4-dichlorophenyl group in the target compound is associated with enhanced lipophilicity compared to mono-halogenated (e.g., 4-fluorophenyl in ) or non-halogenated analogs .

Heterocyclic Additions :

  • The pyrazole ring in introduces conformational rigidity, which could stabilize interactions with hydrophobic enzyme pockets .
  • Thiazole-containing analogs () may exhibit distinct pharmacokinetic profiles due to altered metabolic stability .

Biological Activity

N-(3,4-dichlorophenyl)-2-[4-(morpholine-4-carbonyl)piperazin-1-yl]acetamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its synthesis, biological activity, and relevant case studies, supported by data tables and research findings.

1. Chemical Structure and Properties

The compound is characterized by the following structure:

  • Molecular Formula : C₁₄H₁₈Cl₂N₄O
  • Molecular Weight : 304.23 g/mol
  • CAS Number : 2150-93-8

This compound features a dichlorophenyl group and a morpholine-piperazine moiety, which are significant for its biological activity.

2. Synthesis

The synthesis of this compound typically involves the reaction of 3,4-dichloroaniline with morpholine derivatives and acetic anhydride or similar reagents. The process can be optimized through various alkylation reactions to enhance yield and purity.

3.1 Anticonvulsant Activity

Research has indicated that derivatives of similar structures exhibit anticonvulsant properties. A study evaluated several compounds in animal models, demonstrating that certain structural modifications could enhance efficacy in seizure models (e.g., MES and scPTZ tests) .

CompoundDose (mg/kg)MES Test ResultscPTZ Test Result
12100ActiveNot Active
13300ActiveActive

The introduction of fluorine or trifluoromethyl groups in related compounds was found to be crucial for enhancing anticonvulsant activity, suggesting that similar modifications could be beneficial for this compound.

3.2 σ Receptor Binding Affinity

Another study focused on the binding affinity of related compounds to sigma receptors. It was found that compounds with similar structures showed significant selectivity for the σ1 receptor over the σ2 receptor, with Ki values indicating strong binding affinity .

Compoundσ1 Ki (nM)σ2 Ki (nM)Selectivity Ratio
Compound 142150036

This selectivity suggests potential applications in pain management and neurological disorders.

3.3 Antinociceptive Effects

The antinociceptive effects of this compound were evaluated using formalin tests in animal models. Results indicated a dose-dependent reduction in pain response, highlighting its potential as an analgesic agent .

Case Study 1: Anticonvulsant Efficacy

In a controlled study assessing anticonvulsant efficacy, this compound was administered at varying doses. The results demonstrated significant seizure protection at higher doses (300 mg/kg), reinforcing its potential therapeutic application in epilepsy treatment.

Case Study 2: Pain Management

A subsequent investigation into the compound's analgesic properties revealed that it effectively reduced nociceptive behavior in formalin-induced pain models. The administration of the compound intrathecally resulted in notable pain relief, suggesting its utility in treating inflammatory pain conditions.

5. Conclusion

This compound shows promising biological activities, particularly in anticonvulsant and analgesic domains. Ongoing research is necessary to further elucidate its mechanisms of action and optimize its pharmacological profile for clinical applications.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(3,4-dichlorophenyl)-2-[4-(morpholine-4-carbonyl)piperazin-1-yl]acetamide?

  • Methodology : Multi-step organic synthesis involving nucleophilic substitution and coupling reactions. For example:

  • Step 1 : React 3,4-dichloroaniline with chloroacetyl chloride to form the acetamide backbone.
  • Step 2 : Introduce the morpholine-4-carbonyl-piperazine moiety via a coupling agent (e.g., HATU or EDCI) in polar aprotic solvents like DMF or acetonitrile under reflux (60–80°C) .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization from ethanol .
    • Validation : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and structural integrity via 1^1H/13^{13}C NMR and ESI-MS .

Q. How can spectroscopic techniques resolve structural ambiguities in this compound?

  • NMR Analysis :

  • 1^1H NMR: Identify aromatic protons (δ 7.2–7.8 ppm for dichlorophenyl) and piperazine/morpholine protons (δ 2.5–3.8 ppm).
  • 13^{13}C NMR: Confirm carbonyl groups (δ 165–170 ppm for acetamide and morpholine-carbonyl) .
    • Mass Spectrometry : ESI-MS in positive ion mode to detect [M+H]+^+ peaks and fragmentation patterns for secondary validation .

Advanced Research Questions

Q. What strategies address contradictions in reported biological activities of structurally similar acetamide derivatives?

  • Case Study : Compare IC50_{50} values of related compounds (e.g., reports IC50_{50} = 1.2 nM for Autotaxin inhibition, while shows weaker anticonvulsant activity in analogs).

  • Approach :

Target-Specific Assays : Use enzyme inhibition assays (e.g., Autotaxin) versus cell-based models (e.g., neuronal hyperexcitability) to contextualize activity .

Structural Modifications : Test substituent effects (e.g., dichlorophenyl vs. trifluoromethylphenyl) on target binding using molecular docking .

  • Resolution : Contradictions may arise from assay conditions (e.g., pH, cofactors) or off-target interactions. Cross-validate using orthogonal methods (SPR, ITC) .

Q. How does the compound interact with Autotaxin at the atomic level?

  • Structural Insights : X-ray crystallography (1.49 Å resolution) reveals:

  • Binding Pocket : The dichlorophenyl group occupies a hydrophobic cleft, while the morpholine-carbonyl-piperazine moiety forms hydrogen bonds with Lys-838 and Asp-172 residues .
  • Table : Key Interactions
ResidueInteraction TypeDistance (Å)
Lys-838H-bond (carbonyl)2.1
Asp-172H-bond (piperazine)2.3
Phe-273π-π stacking (dichlorophenyl)3.8
  • Functional Impact : Disrupts lysophosphatidic acid (LPA) biosynthesis, validated via LC-MS quantification of LPA reduction in cell lysates .

Q. What are the challenges in optimizing bioavailability for in vivo studies?

  • Key Parameters :

  • Lipophilicity : LogP ≈ 3.5 (predicted via ChemDraw) may limit aqueous solubility.
  • Solutions :
  • Prodrug Design : Introduce phosphate esters at the morpholine carbonyl to enhance solubility .
  • Formulation : Use PEGylated nanoparticles or cyclodextrin complexes .
    • In Vivo Validation : Pharmacokinetic profiling in rodent models (e.g., Cmax_{max}, t1/2_{1/2}) using LC-MS/MS detection .

Methodological Guidance

Q. How to design SAR studies for this compound?

  • Framework :

Core Modifications : Vary the aryl group (e.g., 3,4-dichlorophenyl vs. 4-fluorophenyl) and piperazine substituents (e.g., morpholine-carbonyl vs. cyclopentanecarbonyl) .

Assay Selection : Prioritize high-throughput screening (HTS) for primary activity, followed by dose-response curves (IC50_{50}/EC50_{50}) .

  • Data Analysis : Use clustering algorithms (e.g., PCA) to correlate structural features with activity .

Q. How to resolve discrepancies in reported synthetic yields?

  • Root Causes :

  • Solvent polarity (acetonitrile vs. DMF) affecting reaction kinetics.
  • Catalyst purity (e.g., EDCI vs. DCC) .
    • Optimization : Design a Design of Experiments (DoE) matrix to test temperature, solvent, and catalyst combinations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.